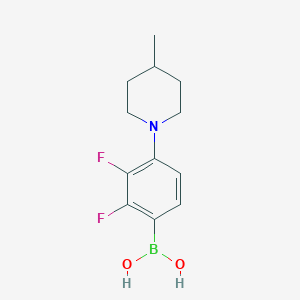

(2,3-Difluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid

Descripción

(2,3-Difluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with two fluorine atoms at positions 2 and 3 and a 4-methylpiperidin-1-yl group at position 3. Boronic acids are widely utilized in organic synthesis (e.g., Suzuki-Miyaura cross-couplings) and medicinal chemistry due to their ability to form reversible covalent bonds with biomolecules, such as enzymes or receptors .

Propiedades

IUPAC Name |

[2,3-difluoro-4-(4-methylpiperidin-1-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BF2NO2/c1-8-4-6-16(7-5-8)10-3-2-9(13(17)18)11(14)12(10)15/h2-3,8,17-18H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEHDFUPGWWFGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)N2CCC(CC2)C)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy Overview

The synthesis of substituted phenylboronic acids such as (2,3-Difluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid typically involves:

- Halogenated aromatic precursors bearing fluorine substituents.

- Lithiation reactions using strong bases like n-butyllithium to generate aryllithium intermediates.

- Electrophilic trapping with boron reagents such as triisopropyl borate.

- Subsequent work-up and purification to isolate the boronic acid.

The piperidinyl substituent is often introduced via nucleophilic aromatic substitution or through amination of a suitable intermediate.

Preparation of Difluorophenylboronic Acid Core

A closely related preparation method for difluoro-substituted phenylboronic acids is described in a patent for 3,5-difluoro-4-methylphenylboronic acid, which shares structural similarities with the target compound's difluoro substitution pattern. The key steps include:

- Starting Material: 1-bromo-3,5-difluorobenzene.

- Step 1: Lithiation using diisopropylamine lithium at -78°C under nitrogen.

- Step 2: Methylation with methyl iodide to obtain 4-bromo-2,6-difluorotoluene.

- Step 3: Second lithiation of 4-bromo-2,6-difluorotoluene with n-butyllithium at -78°C.

- Step 4: Reaction with triisopropyl borate to form the boronate ester.

- Step 5: Acidic work-up (pH 5-6) and extraction with ethyl acetate.

- Step 6: Solvent removal and hexane washing to yield 3,5-difluoro-4-methylphenylboronic acid with 70-78% yield.

This process is scalable, cost-effective, and uses relatively mild conditions, making it suitable for large-scale synthesis of difluorophenylboronic acids.

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 1-bromo-3,5-difluorobenzene + diisopropylamine lithium | -78°C, 3 h | - | Formation of aryllithium |

| 2 | Methyl iodide | Room temp, 12 h | 70% | Methylation to difluorotoluene |

| 3 | n-Butyllithium + triisopropyl borate | -78°C to RT, 12 h | - | Boronation |

| 4 | Acidic work-up (pH 5-6) + extraction | RT | - | Isolation of boronic acid |

Purification and Characterization

Purification of boronic acids, including difluorophenylboronic acids, is crucial for obtaining high purity products for research or pharmaceutical use. A well-documented purification procedure involves:

- Suspension of crude boronic acid in cold water (around 10°C).

- Slow addition of dilute sodium hydroxide solution to control pH and remove impurities.

- Filtration of precipitates and extraction of aqueous phase with organic solvents (e.g., toluene or ethyl acetate).

- Re-precipitation by acidification (e.g., with hydrochloric acid) at low temperature.

- Drying under nitrogen stream at moderate temperatures (~50°C).

This method yields boronic acids with purities exceeding 99% as confirmed by HPLC analysis.

Comparative Summary of Preparation Methods

| Aspect | Method from Patent CN103951688A (Difluoro-methylphenylboronic acid) | Purification Method (US6420597B2) | Boronic-Imine Ligand Synthesis (PMC5762445) |

|---|---|---|---|

| Starting Material | 1-bromo-3,5-difluorobenzene | Crude formylphenylboronic acids | 3-formyl phenyl boronic acid |

| Key Reactions | Lithiation, methylation, boronation | Base extraction, acid precipitation | Reflux with amines in ethanol |

| Temperature | -78°C for lithiation, RT for methylation and boronation | 5-10°C for purification steps | 100°C reflux for 24 h |

| Yield | 70-78% | 89-95% (purification yield) | Moderate yields, product soluble in ethanol and DMSO |

| Product Purity (HPLC) | >98% | >99% | Not specified |

| Scale | Suitable for large-scale production | Applicable to multi-gram scale | Laboratory scale |

Research Findings and Notes

- The lithiation-boronation approach is the most direct and efficient for preparing difluorophenylboronic acid cores, which can then be functionalized further.

- The use of triisopropyl borate as the boron source is preferred due to its purity and ease of hydrolysis.

- The piperidinyl substituent introduction is often done post-boronic acid formation to avoid incompatibility with lithiation conditions.

- Purification via controlled pH adjustment and solvent extraction is critical to remove side products such as boronic acid derivatives and ensure high purity.

- Reaction conditions are generally mild, with low temperatures to avoid side reactions and maintain high regioselectivity.

Análisis De Reacciones Químicas

Suzuki–Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-couplings to form biaryl or heteroaryl derivatives. Key features:

-

Catalytic Systems : PdCl₂(dppf)·CH₂Cl₂ or Pd(OAc)₂ with XPhos/AmPhos ligands are effective .

-

Reaction Conditions : Typically conducted in 1,4-dioxane/water or acetonitrile/water at 50–90°C under inert atmospheres .

-

Yields : Reported yields range from 50.8% to 89% depending on substrate and catalytic system (Table 1) .

Table 1: Representative Suzuki–Miyaura Reactions

Protodeboronation Stability

The electron-withdrawing fluorine atoms and bulky 4-methylpiperidine group enhance stability against protodeboronation (Ar–B(OH)₂ → ArH).

-

pH Sensitivity : Stability is highest near physiological pH (6–8), with accelerated decomposition under strongly acidic/basic conditions .

-

Comparative Reactivity : Less reactive than non-fluorinated analogs (e.g., 4-methylpiperidin-1-ylphenylboronic acid) due to reduced electron density at boron .

Fluoride-Mediated Transformations

The boronic acid forms B–F ate complexes upon treatment with KF/18-crown-6, enabling hydroxylation or trifluoroborate generation :

textAr–B(OH)₂ + KF → Ar–B(F)₃⁻K⁺ → Hydroxylation or CF₃ transfer

-

19F NMR Evidence : Peaks at −119.34 ppm (B–F complex) and −118.97 ppm (trifluoroborate) confirm intermediate formation .

Comparative Reactivity with Analogues

Table 2: Reactivity Comparison with Structural Analogues

| Compound | Fluorine Substituents | Piperidine Group | Relative Reactivity (Suzuki Coupling) |

|---|---|---|---|

| 2-Fluoro-4-(piperidin-1-yl)phenylboronic acid | 1 | Yes | Higher (less steric hindrance) |

| 3-Fluoro-4-(morpholin-1-yl)phenylboronic acid | 1 | No (morpholine) | Moderate |

| Target Compound | 2 | Yes | Lower (enhanced steric/electronic effects) |

Protocol A: Suzuki–Miyaura Coupling

-

Combine boronic acid (1.5 equiv), aryl halide (1.0 equiv), K₂CO₃ (2.0 equiv), and PdCl₂(dppf)·CH₂Cl₂ (5 mol%) in 1,4-dioxane/H₂O.

-

Degas with argon; heat at 90°C for 16 h.

-

Purify via silica gel chromatography (50% EtOAc/hexane).

Protocol B: Fluoride Activation

-

Dissolve boronic acid in THF with KF/18-crown-6.

-

Monitor by 19F NMR for B–F complex formation (−119.34 ppm).

-

React with electrophiles (e.g., aldehydes) to access hydroxylated products.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Research

Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in the development of inhibitors for various enzymes. (2,3-Difluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid has been investigated as a potential inhibitor for proteasomes and other cancer-related enzymes. The fluorine substituents enhance the compound's binding affinity and selectivity towards target proteins, making it a candidate for further development in anticancer therapies.

Case Study: Proteasome Inhibition

In a study focusing on proteasome inhibition, compounds similar to this compound demonstrated significant antiproliferative effects on cancer cell lines. The study highlighted the importance of the piperidine moiety in enhancing the compound's efficacy by improving its pharmacokinetic properties.

Material Science

Polymer Chemistry

Boronic acids are widely used in the synthesis of polymers due to their ability to undergo dynamic covalent bonding. This compound can be utilized in creating smart materials that respond to environmental stimuli. Its incorporation into polymer matrices can lead to materials with tailored properties for applications in sensors and drug delivery systems.

Table: Comparison of Boronic Acids in Polymer Applications

| Compound Name | Structural Features | Unique Applications |

|---|---|---|

| This compound | Two fluorine atoms, piperidine moiety | Smart materials, drug delivery |

| 3-Fluoro-4-(piperidin-1-yl)phenylboronic acid | One fluorine atom | Less sterically hindered, potential for different binding properties |

| 2,3-Dichloro-4-(4-methylpiperidin-1-yl)phenylboronic acid | Chlorine substituents | Altered electronic properties compared to fluorine |

Environmental Studies

Detection of Pollutants

The unique chemical properties of this compound allow it to be used in environmental monitoring applications. Its ability to form complexes with diols makes it useful for detecting specific pollutants in water sources. Research has shown that derivatives of this compound can selectively bind to certain organic pollutants, enabling their quantification and monitoring in environmental samples.

Mecanismo De Acción

The mechanism of action of (2,3-Difluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The difluorophenyl and methylpiperidinyl groups contribute to the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions.

Comparación Con Compuestos Similares

Structural Similarity and Substituent Effects

The compound shares structural motifs with several boronic acid derivatives (Table 1). For example:

- (4-Fluoro-3-methoxyphenyl)boronic acid (similarity index: 0.94): Replaces the 4-methylpiperidine group with a methoxy substituent .

- 3-Ethoxy-4-fluorophenylboronic acid (similarity index: 0.97): Substitutes the 4-methylpiperidine with an ethoxy group .

- 2,3-Difluoro-4-propoxyphenylboronic acid : Features a propoxy group instead of 4-methylpiperidine, highlighting the impact of alkoxy vs. amine-based substituents .

Table 1: Structural Similarity and Key Substituents

| Compound Name | Substituent at Position 4 | Structural Similarity Index |

|---|---|---|

| Target Compound | 4-Methylpiperidin-1-yl | - |

| (4-Fluoro-3-methoxyphenyl)boronic acid | Methoxy | 0.94 |

| 3-Ethoxy-4-fluorophenylboronic acid | Ethoxy | 0.97 |

| 2,3-Difluoro-4-propoxyphenylboronic acid | Propoxy | - |

Solubility and Stability

- Precipitation Issues : Compounds like [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid precipitate in RPMI medium, complicating in vitro studies. This is attributed to poor water solubility despite moderate predicted lipid solubility .

- Oxidation Stability : Boronic esters with pinacol or 2,3-butanediol diols oxidize rapidly (50% conversion in 5–27 minutes), whereas free boronic acids (e.g., phenyl boronic acid) show slower oxidation rates (22 minutes for 50% conversion). The target compound’s stability may depend on its substituent’s electronic and steric effects .

Table 2: Oxidation Rates of Boronic Acid Derivatives

| Compound Type | Diol Substituent | 50% Oxidation Time (min) |

|---|---|---|

| Boronic ester (9c, 9d) | 2,3-Butanediol | 5 |

| Boronic ester (9a) | Pinacol | 10 |

| Free boronic acid (10) | None | 22 |

Enzymatic Inhibition Mechanisms

Boronic acids inhibit enzymes like beta-lactamases (BLs) by forming reversible covalent bonds with catalytic serine residues. For example:

- Phenyl boronic acid mimics β-lactam antibiotics, forming a tetrahedral intermediate with BLs .

- Benzothiophene boronic acid derivatives exhibit enhanced affinity due to aromatic interactions .

The 4-methylpiperidine group in the target compound may improve binding to hydrophobic enzyme pockets, though this requires experimental validation.

Actividad Biológica

(2,3-Difluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. The compound features a unique structure with two fluorine atoms and a piperidine moiety, which may enhance its interactions with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of 239.07 g/mol. Its structural features include:

- Fluorine Substituents : Positioned at the 2 and 3 positions on the phenyl ring.

- Piperidine Group : Attached at the para position, which may influence its binding properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially impacting various diseases.

- Receptor Binding : The piperidine moiety allows for enhanced interaction with biological receptors, which can modulate signaling pathways.

In Vitro Studies

Research has indicated that compounds similar to this compound exhibit significant activity against various biological targets. For instance:

- Binding Affinity : Computational studies suggest that this compound could exhibit high binding affinity towards enzymes involved in metabolic regulation .

- Selectivity : Structure-activity relationship (SAR) studies indicate that modifications in the compound's structure can lead to increased selectivity and potency against specific targets .

Case Studies

Several studies have explored the biological implications of boronic acids in general, providing insights into the potential applications of this compound:

- Anticancer Activity : Research has shown that certain arylboronic acids can inhibit cancer cell proliferation by targeting specific signaling pathways .

- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity, suggesting that this compound could also possess similar properties .

Comparative Analysis

To understand the uniqueness of this compound relative to other compounds, a comparison table is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Fluoro-4-(piperidin-1-yl)phenylboronic acid | One fluorine atom | Less sterically hindered |

| 3-Fluoro-4-(morpholin-1-yl)phenylboronic acid | Morpholine instead of piperidine | Different nitrogen heterocycle affects binding |

| 2,3-Dichloro-4-(4-methylpiperidin-1-yl)phenylboronic acid | Chlorine substituents | Alters electronic properties compared to fluorine |

The distinct combination of fluorine substituents and piperidine substitution enhances the electronic properties and potential biological interactions of this compound.

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing (2,3-Difluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid?

- Methodological Answer : Synthesis involves multi-step protocols, including functional group protection, coupling reactions, and purification. For example, intermediate steps may use tert-butyl carbamate protection of amines, followed by deprotection with HCl/dioxane to yield the free boronic acid . Critical parameters include reaction temperature (e.g., 80°C for coupling steps), solvent selection (DMF for solubility), and stoichiometric control of reagents like 1-bromo-2-methoxyethane . Purification via HPLC with MeCN/water (0.1% formic acid) and YMC-Actus Triart C18 columns ensures high purity .

Q. Which purification methods are effective for isolating this compound?

- Methodological Answer : Reverse-phase HPLC is widely used, with mobile phases like acetonitrile/water containing 0.1% formic acid. Column choice (e.g., YMC-Actus Triart C18, 5 μm) and gradient elution optimize separation of boronic acid derivatives from byproducts . Solid-phase extraction (SPE) or biphasic transesterification with water-soluble boronic acids can also aid in isolating intermediates .

Advanced Research Questions

Q. How does the boronic acid group influence the compound’s stability under oxidative conditions?

- Methodological Answer : The boronic acid moiety undergoes oxidation to phenol derivatives in the presence of reactive oxygen species (ROS) like H₂O₂. Oxidation rates depend on the diol affinity of boronic esters, which can be modulated by steric and electronic effects. For example:

| Boronic Ester Diol Component | 50% Oxidation Time (min) | Relative Diol Affinity |

|---|---|---|

| Pinacol | 10 | 12.1 |

| Neopentyl glycol | 27 | 0.30 |

| 2,3-Butanediol | 5 | 0.57 |

| Data adapted from oxidation studies using model compounds . | ||

| Stability can be enhanced by using diols with higher affinity (e.g., pinacol) or by designing sterically hindered esters . |

Q. What role does this compound play in medicinal chemistry applications?

- Methodological Answer : It serves as a key intermediate in synthesizing bioactive molecules, such as kinase inhibitors or spirocyclic carboxamides. For instance, it is coupled with trifluoromethyl-substituted anilines to generate compounds with potential anticancer activity . The boronic acid group enables Suzuki-Miyaura cross-coupling reactions, critical for constructing biaryl pharmacophores .

Q. How can LC-MS/MS methods be optimized for detecting boronic acid impurities in drug substances?

- Methodological Answer : Use a C18 column with a mobile phase of MeCN/water (0.1% formic acid) and a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Validate parameters per ICH guidelines:

- Limit of Detection (LOD) : ≤0.1 ppm

- Linearity : R² >0.99 over 0.1–10 ppm

- Accuracy : 90–110% recovery

This method effectively quantifies impurities like methyl phenyl boronic acid in APIs (e.g., Lumacaftor) .

Q. How to address discrepancies in reaction yields when using different boronic acid protecting groups?

- Methodological Answer : Contradictions arise from competing hydrolysis and oxidation pathways. For example, neopentyl glycol esters oxidize slower than pinacol esters despite similar hydrolysis rates, suggesting oxidation independence from equilibrium dynamics . To resolve yield inconsistencies:

- Compare diol affinity rankings (ARS assay) vs. oxidation rates.

- Adjust reaction conditions (e.g., pH, ROS concentration) to favor desired pathways.

- Use computational models (e.g., clogP calculations) to predict stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.